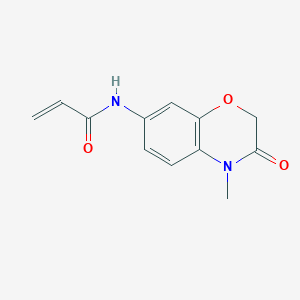

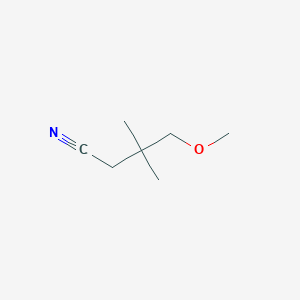

![molecular formula C21H20ClN3O3 B2609152 ethyl {2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate CAS No. 890642-00-9](/img/structure/B2609152.png)

ethyl {2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl {2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is a chemical compound that has attracted attention in scientific research due to its potential applications in medicine and pharmacology.

Applications De Recherche Scientifique

Anticancer Properties

Indole derivatives, including the compound , have garnered attention due to their potential as anticancer agents. Their ability to inhibit cancer cell growth and induce apoptosis makes them promising candidates for cancer therapy . Further research is needed to explore their specific mechanisms of action and efficacy against different types of cancer.

Antimicrobial Activity

Indole-based compounds exhibit antimicrobial properties. In particular, they have been investigated for their effectiveness against bacteria, fungi, and other pathogens. The compound’s structure suggests potential antimicrobial activity, which could be explored through in vitro and in vivo studies .

Adrenergic Receptor Modulation

Arylpiperazine moieties, similar to the one present in this compound, have been studied as adrenergic receptor antagonists. For instance, naftopidil, an arylpiperazine ether derivative, is used in Japan to treat benign prostatic hyperplasia (BPH) by modulating adrenergic receptors . Investigating the specific receptor interactions of this compound could provide valuable insights.

Antitubercular Activity

Indole derivatives have also been evaluated for their antitubercular activity. Researchers have synthesized compounds containing indole moieties and tested them against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). Further exploration of this compound’s potential as an antitubercular agent is warranted .

Cytotoxic Effects

Thiazole-containing compounds, which share some structural similarities with indoles, have demonstrated cytotoxic effects on tumor cell lines. Investigating whether this compound exhibits similar cytotoxicity against specific cancer cell types could be informative .

Other Biological Activities

Beyond the mentioned fields, indole derivatives have been explored for various other biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. While specific data on this compound may be limited, considering its indole moiety, it’s worth investigating these additional properties .

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 2-[2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-2-28-20(27)13-25-18-9-4-3-8-17(18)23-21(25)14-10-19(26)24(12-14)16-7-5-6-15(22)11-16/h3-9,11,14H,2,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYLGBUBZDWPSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-pyrrol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2609069.png)

![4-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B2609070.png)

![[3-(3-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B2609072.png)

![6-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2609073.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2609074.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B2609079.png)

![1-[2-(Methoxymethyl)benzimidazolyl]-3-phenoxypropan-2-ol](/img/structure/B2609084.png)